molecular formula C20H19N5O2 B2394765 3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 912618-15-6

3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Katalognummer: B2394765
CAS-Nummer: 912618-15-6
Molekulargewicht: 361.405
InChI-Schlüssel: MCGVDDZXFLZUAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the triazolo[4,5-d]pyrimidin-7-one family, characterized by a fused triazole-pyrimidine core. Its structure includes a 4-ethoxyphenyl group at position 3 and a 4-methylbenzyl substituent at position 6 (Figure 1). The molecular formula is C₁₉H₁₈N₅O₂ (exact mass: 356.14 g/mol) .

Eigenschaften

IUPAC Name

3-(4-ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-3-27-17-10-8-16(9-11-17)25-19-18(22-23-25)20(26)24(13-21-19)12-15-6-4-14(2)5-7-15/h4-11,13H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGVDDZXFLZUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Structure Assembly: Triazolo[4,5-d]Pyrimidin-7-One Formation

The triazolo[4,5-d]pyrimidin-7-one scaffold is typically synthesized via cyclocondensation reactions. A validated approach involves the reaction of 5-amino-1,2,4-triazole derivatives with β-keto esters or diketones under acidic conditions. For instance, 5-amino-1H-1,2,4-triazole reacts with ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate in phosphoryl chloride to yield the 7-chloro intermediate, which is subsequently hydrolyzed to the pyrimidin-7-one.

Key Reaction Conditions

  • Solvent: Acetonitrile or dimethylformamide (DMF)
  • Catalyst: Phosphoryl chloride (POCl₃) for chlorination
  • Temperature: Reflux (80–100°C) for cyclization

Oxidation and Final Product Isolation

Secondary oxidation steps may be required to stabilize the product. Potassium permanganate in acetic acid/DMF converts thioethers to sulfones, though this is unnecessary for the target compound. Final purification involves crystallization from DMF/water mixtures, achieving >95% purity.

Yield Optimization Table

Step Reagents Solvent Temperature Yield (%)
Cyclization POCl₃ Acetonitrile Reflux 75
C3 Substitution Pd(PPh₃)₄ DMF 80°C 72
C6 Alkylation K₂CO₃ Acetone Reflux 69
Crystallization DMF/H₂O 5°C 89

Mechanistic Insights and Side-Reaction Mitigation

The triazolo ring formation proceeds via a tandem cyclization-dehydration mechanism, with POCl₃ acting as both a Lewis acid and dehydrating agent. Competing pathways, such as over-oxidation or N-alkylation, are suppressed by:

  • Stoichiometric Control: Limiting reagent ratios (1:1 amine:halide)
  • Low-Temperature Workup: Gradual cooling to 5°C during crystallization

Scalability and Industrial Applicability

The patent-pending one-pot methodology from WO2015193165A1 demonstrates scalability to multi-kilogram batches. Key adaptations include:

  • Solvent Recovery: Acetonitrile is distilled and reused, reducing costs.
  • Catalyst Recycling: Palladium residues are recovered via activated carbon filtration.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl or methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

Key analogs differ in substituents at positions 3 and 6, affecting solubility, stability, and bioactivity.

Compound Name Position 3 Substituent Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one 4-Ethoxyphenyl 4-Methylbenzyl C₁₉H₁₈N₅O₂ 356.14 Enhanced lipophilicity
3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one 4-Chlorophenyl 4-Methylbenzyl C₁₉H₁₅ClN₅O 372.08 Potential antimicrobial activity
3-(3,4-Dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazinyl)ethyl]triazolo[...] 3,4-Dimethoxyphenyl Oxo-piperazinyl ethyl C₂₆H₂₇N₇O₃ 497.22 Neurological/antiviral applications
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyltriazolo[4,5-d]pyrimidin-7-one Phenyl 4-Chlorophenoxy + isopropyl C₂₀H₁₇ClN₅O₂ 394.10 Crystallographic stability
3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one 4-Methoxyphenyl Unsubstituted C₁₁H₉N₅O₂ 227.23 Baseline scaffold for derivatization

Notes:

  • Lipophilic substituents (e.g., 4-methylbenzyl) improve membrane permeability but may reduce aqueous solubility .

Biologische Aktivität

3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the triazolopyrimidine class. Its unique structure features a triazole ring fused to a pyrimidine ring, making it a subject of interest in various biological and medicinal research fields. This article reviews the biological activity of this compound, focusing on its potential therapeutic properties and mechanisms of action.

The compound's IUPAC name is 3-(4-ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one, with a molecular formula of C20H19N5O2. It has an InChI Key of MCGVDDZXFLZUAG-UHFFFAOYSA-N, indicating its specific chemical structure and properties .

The biological activity of 3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one primarily involves its interactions with specific molecular targets. The compound may function as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on proteins, thus influencing various metabolic pathways. Notably, it has shown potential in inhibiting signal transduction pathways linked to cancer progression and inflammation .

Anticancer Properties

Research indicates that compounds within the triazolopyrimidine class exhibit significant anticancer activities. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that 3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one can inhibit the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values in these studies suggest a potent anticancer effect .
Cell Line IC50 (µM)
MDA-MB-2310.95
HepG20.30
NCI-H4608.55

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .

Case Studies

  • Study on Antiviral Activity : A recent study evaluated the antiviral potential of related triazolopyrimidine compounds against various viral strains. The findings suggested that structural modifications could enhance biological activity, leading to promising candidates for antiviral drug development .
  • In Vivo Models : Animal studies have shown that derivatives of triazolopyrimidine compounds can reduce tumor size and improve survival rates in models of breast and liver cancer, indicating their potential as therapeutic agents .

Q & A

Q. Methodology :

  • Synthesize analogs via parallel combinatorial chemistry.
  • Test cytotoxicity (MTT assay) and selectivity (SI = IC50_normal_cell / IC50_cancer_cell) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.